tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-7-11-5-4-6-13(17)12(11)8-10-16/h4-6,17H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJYPAOLINAEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate (CAS: 873446-59-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including neuroprotective effects, cytotoxicity against cancer cells, and mechanisms of action based on recent studies.
- IUPAC Name : this compound
- Molecular Formula : C15H21NO3
- Molecular Weight : 263.34 g/mol
- Purity : 97% .
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For example, a study involving a related compound demonstrated its ability to reduce oxidative stress and apoptosis in neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) . This suggests that tert-butyl derivatives may also possess similar protective mechanisms.
Cytotoxicity Against Cancer Cells
The compound's structural characteristics suggest potential cytotoxic activity against various cancer cell lines. Analogous compounds have shown significant antiproliferative effects in studies. For instance, related benzo[d]azepine derivatives exhibited IC50 values in the nanomolar range against human tumor cell lines .
The mechanisms by which this compound exerts its biological effects may involve modulation of key signaling pathways:
- Oxidative Stress Reduction : Similar compounds have been shown to enhance the phosphorylation of Akt and the expression of Nrf2 and HO-1, proteins involved in cellular defense against oxidative damage .
- Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through pathways involving caspase activation and PARP inhibition .
Case Studies and Research Findings
A detailed examination of related compounds provides insight into the potential biological activities of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to tert-butyl 6-hydroxy derivatives exhibit significant antidepressant properties. The structural characteristics of the benzo[d]azepine framework may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
-
Neuroprotective Effects :
- Some studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier can enhance its efficacy in neurological applications.
- Analgesic Properties :
Biochemical Applications
Material Science Applications
- Polymer Synthesis :
- Nanotechnology :
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antidepressant Activity | Evaluated the impact on serotonin levels | Demonstrated significant increases in serotonin uptake in vitro models |
| Neuroprotective Effects Research | Investigated effects on neuronal cells | Showed reduced apoptosis in neuronal cell lines exposed to neurotoxic agents |
| Analgesic Properties Assessment | Assessed pain relief in animal models | Reported notable reductions in pain response compared to control groups |
Comparison with Similar Compounds
Table 1: Comparative Analysis
| Property | tert-Butyl 6-Hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate | Methyl (1S,4S)-8-Methoxy-1-methyl-1,4-methanobenzo[d]azepine-3-carboxylate |
|---|---|---|
| Ester Group | tert-Butyl carboxylate | Methyl carboxylate |
| Substituent Position | Hydroxyl at C6 | Methoxy at C8 |
| Ring System | Standard 1,2,4,5-tetrahydro-3H-benzo[d]azepine | 1,4-Methano-bridged benzazepine (additional ring constraint) |
| Stereochemistry | Not specified in available data | (1S,4S) configuration |
| Functional Group Impact | Hydroxyl: polar, H-bond donor | Methoxy: electron-donating, steric hindrance |
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to Compound 18’s methoxy group, which is less polar.
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydro-3-benzazepine derivatives, including tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate, typically involves:
- Construction of the benzazepine core via cyclization reactions.
- Introduction of substituents such as hydroxy and carbamate groups.
- Application of asymmetric catalytic hydrogenation to achieve chiral purity.
A key approach uses cyclic ene-carbamates as precursors, which undergo iridium-catalyzed asymmetric hydrogenation to yield chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity and yield.
Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates
- A highly efficient N,P-ligated iridium complex is employed.
- Typical reaction conditions involve 1 mol% catalyst loading.
- Hydrogen pressure is maintained at 100 bar.
- Solvent: dichloromethane (DCM).
- Temperature: ambient.
- Full conversion of substrates to the desired hydrogenated products.
- Enantiomeric excess (ee) values range from 91% to 99%.
- Isolated yields are high, between 92% and 99%.
- Both 1-aryl and 1-alkyl substituted cyclic ene-carbamates are suitable.
- Electron-rich and electron-poor aromatic substituents are tolerated.
- Variation in carbamate protecting groups (methyl, ethyl, benzyl, tert-butyl) shows minimal effect on reactivity or selectivity.
- Ring size variations (7- or 8-membered rings) have minor impact on enantioselectivity.
Representative Data from Catalyst Screening:
| Entry | Catalyst Variant | Conversion (%) | Enantiomeric Excess (%) | Configuration |
|---|---|---|---|---|
| 1 | Catalyst A | 100 | 99 | (S) |
| 2 | Catalyst B | 80 | 80 | (S) |
| 3 | Catalyst C | 100 | 97 | (R) |
| 4 | Catalyst D | 71 | 33 | (R) |
Note: Catalyst A is the most effective, providing full conversion and highest ee.
Synthetic Route Outline
The synthetic preparation involves the following steps:
Preparation of Cyclic Ene-carbamate Precursor:
- The starting material is typically a substituted benzo[d]azepine derivative with an ene-carbamate moiety.
- This precursor can be synthesized via pinacol–pinacolone rearrangement or intramolecular Friedel–Crafts alkylation.
-
- The cyclic ene-carbamate undergoes hydrogenation in the presence of the iridium catalyst.
- The reaction proceeds with high stereocontrol, producing the chiral tetrahydro-3-benzazepine core.
Post-Hydrogenation Functionalization:
- The carbamate protecting group can be modified or removed as needed.
- Hydroxylation at the 6-position can be introduced before or after hydrogenation depending on the synthetic route.
Application to this compound
- The tert-butyl carbamate group is a common protecting group for the amine functionality in the benzazepine ring.
- The 6-hydroxy substituent can be introduced via selective hydroxylation or by using appropriately substituted starting materials.
- Employing the iridium-catalyzed asymmetric hydrogenation on a tert-butyl ene-carbamate substrate yields the target compound with high enantioselectivity and yield.
Research Findings and Notes
- The iridium-catalyzed method is scalable to gram quantities without loss of efficiency or selectivity.
- The absolute configuration of the product can be confirmed by optical rotation comparison with known standards.
- The reaction mechanism involves olefin coordination trans to phosphorus in the catalyst, with steric interactions dictating enantioselectivity.
- Attempts to hydrogenate N-methyl enamines showed inhibition, likely due to strong catalyst binding or deprotonation effects.
- The methodology has been successfully applied in the synthesis of biologically active compounds such as trepipam and fenoldopam, demonstrating its synthetic utility.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Catalyst | N,P-ligated iridium complex (Catalyst A) |
| Catalyst Loading | 1 mol% |
| Hydrogen Pressure | 100 bar |
| Solvent | Dichloromethane (DCM) |
| Temperature | Ambient |
| Substrate Scope | 1-aryl and 1-alkyl cyclic ene-carbamates |
| Enantiomeric Excess (ee) | 91–99% |
| Isolated Yield | 92–99% |
| Scale | Up to gram scale |
| Key Functional Groups | tert-butyl carbamate, 6-hydroxy substituent |
| Mechanistic Insight | Quadrant model for stereoselectivity |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate, and what challenges arise in its purification?
- Methodological Answer : The compound is typically synthesized via reductive cyclization of nitroarenes or through palladium-catalyzed coupling reactions. For example, Shigehisa et al. (2016) demonstrated a reductive cyclization approach using tert-butyl carbamate intermediates under hydrogenation conditions . Key challenges include:
- Byproduct formation : Use of silica gel chromatography (EtOAc/hexane gradients) to separate stereoisomers.
- Hydroxyl group stability : Protect the hydroxyl group during synthesis (e.g., via silylation) to prevent oxidation.
Characterization involves -/-NMR and HPLC purity analysis (>95%).
Q. How can researchers verify the structural integrity of this compound, particularly its benzoazepine ring conformation?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the seven-membered benzoazepine ring conformation. Alternative methods include:
- NOESY NMR : To analyze spatial proximity of protons in the tetrahydroazepine ring.
- DFT calculations : Compare theoretical and experimental -NMR chemical shifts to validate chair or boat conformations.
Studies on analogous compounds (e.g., β-carboline derivatives) highlight the importance of steric effects from the tert-butyl group in stabilizing specific conformers .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of the hydroxyl group in catalytic applications?
- Methodological Answer : Discrepancies in hydroxyl group reactivity (e.g., nucleophilic vs. hydrogen-bonding behavior) can arise from solvent polarity or metal coordination. To address this:
- Systematic solvent screening : Compare reaction outcomes in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
- Metal-ligand titration : Use UV-Vis or -NMR to study binding affinity with transition metals (e.g., Cu) .
Example: In DMF, the hydroxyl group may act as a nucleophile, while in toluene, it participates in hydrogen bonding, altering reaction pathways.
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions with biological targets (e.g., GPCRs). Key steps:
- Pharmacophore mapping : Identify critical motifs (e.g., the benzoazepine ring’s rigidity and tert-butyl group’s lipophilicity).
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with observed IC values.
For example, modifying the hydroxyl group to a triflate improves membrane permeability in analogs .
Data Contradiction Analysis
Q. How to interpret conflicting data on substituent effects in cross-coupling reactions involving this compound?
- Methodological Answer : Conflicting yields in Suzuki-Miyaura couplings may stem from:
- Catalyst poisoning : The hydroxyl group may deactivate Pd catalysts; mitigate by using bulky ligands (XPhos) or pre-protecting the hydroxyl.
- Steric hindrance : The tert-butyl group limits access to the reaction site. Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects.
Reference: Obradors et al. (2016) resolved similar issues in Pd-catalyzed reactions by optimizing ligand-to-metal ratios .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in synthetic workflows?
- Methodological Answer : Based on OSHA HCS guidelines :
- Inhalation risks : Use fume hoods with >100 ft/min airflow; monitor with PID detectors.
- Skin contact : Wear nitrile gloves (8-mil thickness) and lab coats.
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration.
Stability and Storage
Q. Under what conditions does this compound degrade, and how can stability be maximized for long-term studies?
- Methodological Answer : Degradation pathways include:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
